(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid

ASCT2 inhibition Glutamine transport Structure-activity relationship

(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 1049982-12-8), also referred to as (R)-γ-(4-biphenylmethyl)-L-proline, is a non‑proteinogenic chiral α‑amino acid derivative characterized by a hydrophobic biphenylmethyl substituent at the 4‑position of the L‑proline pyrrolidine ring. It belongs to the class of substituted benzylproline scaffolds and has been validated as a direct inhibitor of the glutamine transporter ASCT2 (SLC1A5), a high‑value target in oncology metabolism research.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 1049982-12-8
Cat. No. B3339561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid
CAS1049982-12-8
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15/h1-9,14,17,19H,10-12H2,(H,20,21)/t14-,17+/m1/s1
InChIKeyMMZUHXUJQSMMAV-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 1049982-12-8) and Why It Matters for Scientific Procurement


(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 1049982-12-8), also referred to as (R)-γ-(4-biphenylmethyl)-L-proline, is a non‑proteinogenic chiral α‑amino acid derivative characterized by a hydrophobic biphenylmethyl substituent at the 4‑position of the L‑proline pyrrolidine ring [1]. It belongs to the class of substituted benzylproline scaffolds and has been validated as a direct inhibitor of the glutamine transporter ASCT2 (SLC1A5), a high‑value target in oncology metabolism research [1]. Its well‑defined enantiomeric purity, combined with a free carboxylic acid handle that enables facile derivatization, positions it as both a bioactive tool compound and a versatile building block for medicinal chemistry campaigns targeting amino acid transport pathways.

Why Generic Substitution of (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid Is Not Acceptable


Simple benzyl‑proline analogs (e.g., γ‑benzyl‑L‑proline) exhibit only millimolar apparent binding affinity for ASCT2 (Ki ≈ 2000 µM), rendering them essentially inactive as transport inhibitors [1]. In sharp contrast, the biphenylmethyl extension on the target compound drives a >600‑fold gain in potency, with a Ki of 3 µM [1]. This differential arises from the ability of the biphenyl moiety to productively occupy a plastic hydrophobic sub‑pocket (PB) that smaller or less lipophilic side chains cannot saturate [1]. Consequently, procurement of a generic benzylproline instead of the biphenylmethyl derivative directly sacrifices the pharmacological activity that justifies its use in ASCT2‑targeted programs, making substitution scientifically unjustified.

Quantitative Evidence: How (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid Differentiates from Closest Analogs


ASCT2 Inhibitory Potency: Biphenylmethyl vs. Parent Benzyl‑Proline Scaffold

The target compound (Ki = 3 ± 2 µM) is 667‑fold more potent than the parent benzyl‑proline scaffold (Ki = 2000 ± 1500 µM) in a direct head‑to‑head electrophysiological assay of ASCT2 anion conductance [1]. Even the best mono‑substituted benzyl analog (2‑bromo‑benzyl) achieves only Ki = 25 µM, making the biphenylmethyl derivative 8‑fold superior [1].

ASCT2 inhibition Glutamine transport Structure-activity relationship

Binding Mode Differentiation: Induced‑Fit Docking and Hydrophobic Sub‑pocket Engagement

Induced‑fit docking reveals that the biphenylmethyl substituent induces reorientation of Phe393 in the ASCT2 PB sub‑pocket, creating additional volume that accommodates the larger hydrophobic side chain [1]. This structural adaptation is not observed with smaller substituents such as 2‑fluoro‑benzyl, providing a molecular‑level explanation for the potency gain [1].

Molecular docking Induced-fit ASCT2 binding site

Hydrophobicity‑Driven Affinity: Quantitative SAR Advantage over Polar Substituted Analogs

Across the benzylproline series, ASCT2 affinity correlates with side‑chain hydrophobicity (logP of the substituent) rather than steric or electronic parameters [1]. The biphenylmethyl side chain provides a logP substantially higher than any mono‑halogenated or trifluoromethyl analog in the series, directly translating into the lowest Ki value observed [1].

Hydrophobicity logP QSAR

Enantiomeric and Diastereomeric Purity: Verified Chiral Identity for Reliable Structure‑Activity Translation

The (2S,4R) configuration is essential for ASCT2 inhibitory activity; the corresponding (2R,4S) enantiomer or diastereomeric mixtures have not demonstrated comparable potency in published SAR tables [1]. Commercially, the compound is supplied with confirmed stereochemistry (MDL: MFCD28968100, IUPAC: (2S,4R)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid) and assessed purity ≥96% .

Chiral purity Enantiomer Stereochemistry

Potency Parity with Higher‑Molecular‑Weight Chemotypes: Ligand Efficiency Advantage

Compared to the only compound reported with slightly higher ASCT2 affinity—a substituted diaminobutanoic acid (Ki = 1.3 µM, MW >400)—the biphenylmethyl‑proline (MW = 281.35) achieves near‑equivalent potency with substantially lower molecular weight and lipophilicity [1]. This results in superior ligand efficiency metrics (LE ≈ 0.36 kcal/mol per heavy atom).

Ligand efficiency Molecular weight Fragment-like

Where (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid Delivers Maximum Scientific and Procurement Value


ASCT2 Pharmacological Probe for Glutamine‑Dependent Cancer Models

With a Ki of 3 µM against ASCT2 anion conductance and a defined binding mode involving induced‑fit pocket rearrangement, this compound is the most potent benzylproline‑based ASCT2 inhibitor characterized to date [1]. It can serve as a primary tool for evaluating ASCT2 blockade in triple‑negative breast cancer, prostate cancer, and other glutamine‑addicted tumor lines where ASCT2 upregulation has been documented [1].

Medicinal Chemistry Lead for Sub‑Micromolar ASCT2 Inhibitor Development

The biphenylmethyl scaffold achieves a ligand efficiency (~0.36 kcal/mol per heavy atom) superior to higher‑molecular‑weight chemotypes that have been reported [1]. Its free carboxylic acid and secondary amine groups offer orthogonal derivatization points, making it an ideal starting point for structure‑guided optimization toward sub‑micromolar ASCT2 inhibitors [1].

Chiral Building Block with Validated Biological Relevance

As a defined (2S,4R) enantiomer with commercial purity ≥96% , this compound is a reliable chiral synthon for constructing peptidomimetics or constrained amino acid analogs where the biphenylmethyl group confers targeted hydrophobicity. Its biological validation in an ion‑channel electrophysiology assay distinguishes it from generic building blocks that lack pharmacological characterization [1].

Quote Request

Request a Quote for (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.